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Compound of Interest

Compound Name:
4-(6-Bromopyridin-2-

yl)benzaldehyde

Cat. No.: B1313671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a

detailed synthetic protocol for 4-(6-bromopyridin-2-yl)benzaldehyde, a key building block in

medicinal chemistry and materials science. The document presents predicted spectroscopic

data based on the analysis of its structural features and known values for analogous

compounds.

Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-(6-bromopyridin-2-yl)benzaldehyde. These

predictions are derived from established principles of spectroscopy and data from structurally

related molecules.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.10 s 1H Ar-CHO

8.05 d, J = 8.0 Hz 2H Ar-H (ortho to CHO)

7.95 d, J = 8.0 Hz 2H Ar-H (meta to CHO)

7.80 t, J = 7.8 Hz 1H Py-H (H4')

7.70 d, J = 7.7 Hz 1H Py-H (H3' or H5')

7.50 d, J = 7.7 Hz 1H Py-H (H3' or H5')

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

192.0 CHO

157.0 Py-C2'

142.5 Py-C6'

140.0 Ar-C1

139.5 Py-C4'

136.0 Ar-C4

130.5 Ar-CH (ortho to CHO)

129.5 Ar-CH (meta to CHO)

125.0 Py-CH (C3' or C5')

121.0 Py-CH (C3' or C5')

Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium Aromatic C-H Stretch

2820, 2720 Medium
Aldehyde C-H Stretch (Fermi

doublet)

1705 Strong C=O Stretch (Aldehyde)

1580, 1470, 1400 Medium-Strong
Aromatic C=C Stretch

(Pyridine and Benzene)

1150 Medium C-Br Stretch

Predicted Mass Spectrometry Data (EI-MS)
m/z Relative Intensity Assignment

261/263 High
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

260/262 Medium [M-H]⁺

232/234 Medium [M-CHO]⁺

154 High [M-Br-CHO]⁺

76 Medium [C₆H₄]⁺

Experimental Protocol: Synthesis via Suzuki-
Miyaura Coupling
The synthesis of 4-(6-bromopyridin-2-yl)benzaldehyde can be achieved via a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dibromopyridine and 4-

formylphenylboronic acid.

Materials:

2,6-Dibromopyridine

4-Formylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water (degassed)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and

potassium carbonate (2.5 eq).

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II)

acetate (0.03 eq) and triphenylphosphine (0.06 eq) in 1,4-dioxane.

Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a degassed

mixture of 1,4-dioxane and water (4:1 v/v).

Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with

ethyl acetate. Wash the organic layer sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica
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gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(6-
bromopyridin-2-yl)benzaldehyde.

Visualization of Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of

the synthesized 4-(6-bromopyridin-2-yl)benzaldehyde.

Synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde

Purification (Column Chromatography)

Spectroscopic Characterization

NMR Spectroscopy
(¹H and ¹³C)

Determines
Connectivity

FT-IR Spectroscopy

Identifies
Functional Groups

Mass Spectrometry

Determines
Molecular Weight

Structure Confirmation

Click to download full resolution via product page

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
4-(6-Bromopyridin-2-yl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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